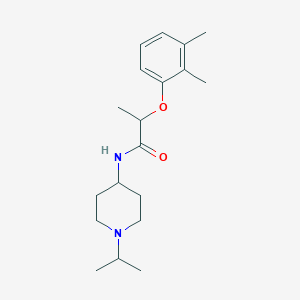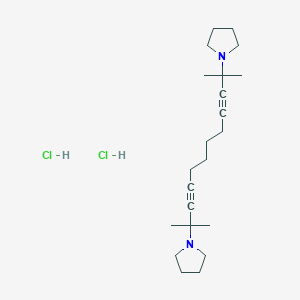
1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride is not fully understood. However, it is believed that this compound interacts with cell membranes and disrupts their structure, leading to cell death. It has also been shown to inhibit the activity of various enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antimicrobial properties and inhibit the growth of various bacteria and fungi. In addition, it has been shown to have anti-inflammatory properties and reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride in lab experiments is its ability to penetrate cell membranes, making it an effective carrier for various drugs. It also has a high degree of stability, making it suitable for long-term storage. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride. One direction is the development of new methods for synthesizing this compound, which can improve its yield and purity. Another direction is the study of its potential applications in other fields such as materials science and biotechnology. Additionally, further research is needed to fully understand its mechanism of action and toxicity.
Métodos De Síntesis
1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride has been synthesized using various methods. One of the most common methods involves the reaction of 2,11-dimethyl-3,9-dodecadiyne-2,11-diol with pyrrolidine in the presence of hydrochloric acid. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride has been extensively studied for its potential applications in various fields such as cancer research, drug delivery, and materials science. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells. In drug delivery, it has been used as a carrier for various drugs due to its ability to penetrate cell membranes. In materials science, it has been used as a building block for the synthesis of various materials such as polymers and nanoparticles.
Propiedades
IUPAC Name |
1-(2,11-dimethyl-11-pyrrolidin-1-yldodeca-3,9-diyn-2-yl)pyrrolidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2.2ClH/c1-21(2,23-17-11-12-18-23)15-9-7-5-6-8-10-16-22(3,4)24-19-13-14-20-24;;/h5-8,11-14,17-20H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIDPMTZMHCLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCCCCC#CC(C)(C)N1CCCC1)N2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,11-Dimethyl-11-pyrrolidin-1-yldodeca-3,9-diyn-2-yl)pyrrolidine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-furylmethyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4880907.png)

![5-[2-(benzyloxy)benzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880914.png)
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B4880919.png)
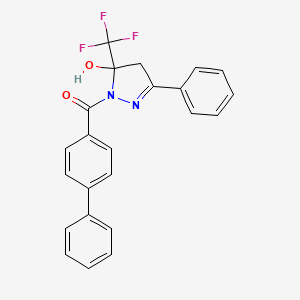

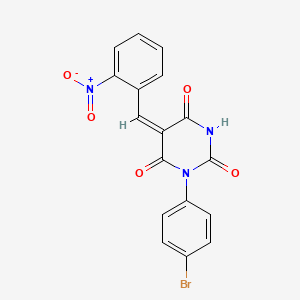


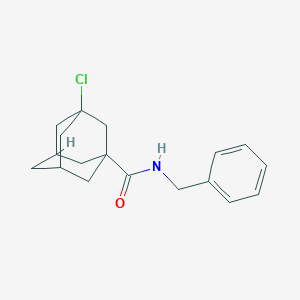
![(1-methyl-3-phenylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4880977.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4880985.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4880996.png)
